2-FLUORO-N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE
Overview
Description
2-Fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
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Formation of Benzothiazole Intermediate: : The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 2-aminobenzenethiol with a suitable electrophile, such as a halogenated benzene derivative, under basic conditions .
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Introduction of Methanesulfonyl Group: : The benzothiazole intermediate is then treated with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methanesulfonyl group .
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Fluorination: : The fluorine atom is introduced by reacting the methanesulfonylated benzothiazole with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
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Amide Coupling: : Finally, the fluorinated benzothiazole is coupled with 2-fluorobenzoyl chloride in the presence of a base, such as N,N-diisopropylethylamine (DIEA), to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Additionally, large-scale production may utilize continuous flow reactors and automated systems to improve efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
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Substitution Reactions:
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Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole moiety, leading to the formation of different oxidation states and derivatives .
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Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine .
Common Reagents and Conditions
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Substitution Reactions: : Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and mild heating .
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Oxidation and Reduction: : Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used .
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Hydrolysis: : Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH) .
Major Products Formed
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Substitution Reactions: : The major products formed are substituted derivatives of the original compound, with new functional groups replacing the fluorine or methanesulfonyl groups .
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Oxidation and Reduction: : Oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
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Hydrolysis: : The major products are the corresponding carboxylic acid and amine .
Scientific Research Applications
2-Fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
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Medicinal Chemistry: : The compound has been investigated for its potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease. It has shown promising results in inhibiting acetylcholinesterase (AChE) and preventing the aggregation of amyloid-beta (Aβ) peptides .
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Biological Studies: : The compound is used in biological studies to understand its effects on cellular processes and pathways. It has been shown to exhibit neuroprotective properties and enhance cognitive functions in animal models .
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Chemical Biology: : The compound serves as a tool for studying the interactions between small molecules and biological targets, such as enzymes and receptors .
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Industrial Applications: : The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-fluoro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide involves several molecular targets and pathways:
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Acetylcholinesterase Inhibition: : The compound inhibits acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases the levels of acetylcholine, enhancing cholinergic neurotransmission and improving cognitive functions .
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Amyloid-Beta Aggregation Inhibition: : The compound prevents the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting Aβ aggregation, the compound reduces the formation of toxic amyloid plaques in the brain .
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Properties
IUPAC Name |
2-fluoro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3S2/c1-23(20,21)9-6-7-12-13(8-9)22-15(17-12)18-14(19)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFITMSVLWLSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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